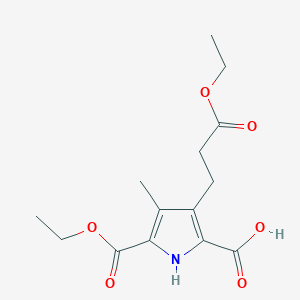
2-Carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole
Cat. No. B8367020
M. Wt: 297.30 g/mol
InChI Key: FUZSPEICNULOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07119090B2
Procedure details


2-Carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole (50.5 g) and 400 ml 10% sodium hydroxide solution was heated to 180° C. in a Parr autoclave for 90 minutes. This process was repeated 4 more times until a total of 252.5 g of 2-carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole had been treated. The five solutions were combined and rotary evaporated to a volume of about 1.8 L of thick black residue. The mixture was cooled to 10° C. in a water bath and 50% sulfuric acid was slowly added so as to keep the temperature at <20° C. until the pH was 2. Ethyl ether (1400 mL) was added, the mixture filtered and the precipitate saved. The precipitate was extracted in a Soxhlet extractor with 500 mL of ether. The combined ether layers were washed with 250 mL water followed by 150 mL of water. The combined water layers were back extracted with 150 mL of ether. All the ether layers were rotary evaporated and the residue dried to give 123.5 g of 3-(2-carboxyethyl)-4-methylpyrrole.
Quantity
50.5 g
Type
reactant
Reaction Step One


Quantity
252.5 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[NH:5][C:6](C(OCC)=O)=[C:7]([CH3:16])[C:8]=1[CH2:9][CH2:10][C:11]([O:13]CC)=[O:12])(O)=O>[OH-].[Na+]>[C:11]([CH2:10][CH2:9][C:8]1[C:7]([CH3:16])=[CH:6][NH:5][CH:4]=1)([OH:13])=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
252.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
had been treated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rotary evaporated to a volume of about 1.8 L of thick black residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50% sulfuric acid was slowly added so as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at <20° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl ether (1400 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The precipitate was extracted in a Soxhlet extractor with 500 mL of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with 250 mL water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined water layers were back extracted with 150 mL of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All the ether layers were rotary evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CCC1=CNC=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 123.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 474.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
